REACTION_CXSMILES
|
[CH3-].[CH3:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]2[N:10]([C@H:13]3[O:17][C@H:16]([CH2:18][OH:19])[C@@H:15]([O:20][P:21]([O:24][CH:25]([CH2:27][NH:28][C:29]([CH2:31][CH2:32][C@@:33]4([CH3:90])[C:49]5=[N:50][C@@H:35]([C@:36]6([CH3:85])[N-:74][C:39](=[C:40]([CH3:73])[C:41]7[C@:62]([CH2:64][C:65]([NH2:67])=[O:66])([CH3:63])[C@H:61]([CH2:68][CH2:69][C:70]([NH2:72])=[O:71])[C:43](=[CH:44][C:45]8[C:53]([CH3:55])([CH3:54])[C@H:52]([CH2:56][CH2:57][C:58]([NH2:60])=[O:59])[C:47](=[C:48]5[CH3:51])[N:46]=8)[N:42]=7)[C@@H:38]([CH2:75][CH2:76][C:77]([NH2:79])=[O:78])[C@@:37]6([CH2:81][C:82]([NH2:84])=[O:83])[CH3:80])[C@@H:34]4[CH2:86][C:87]([NH2:89])=[O:88])=[O:30])[CH3:26])([O-:23])=[O:22])[C@H:14]3[OH:91])[CH:11]=[N:12][C:5]=2[CH:4]=1.[Co+3:92].[As:93].C[Si]([Br:98])(C)C>[O-2].[Ti+4].[O-2].CO>[CH3-:2].[CH3:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]2[N:10]([C@H:13]3[O:17][C@H:16]([CH2:18][OH:19])[C@@H:15]([O:20][P:21]([O:24][CH:25]([CH2:27][NH:28][C:29]([CH2:31][CH2:32][C@@:33]4([CH3:90])[C:49]5=[N:50][C@@H:35]([C@:36]6([CH3:85])[N-:74][C:39](=[C:40]([CH3:73])[C:41]7[C@:62]([CH2:64][C:65]([NH2:67])=[O:66])([CH3:63])[C@H:61]([CH2:68][CH2:69][C:70]([NH2:72])=[O:71])[C:43](=[CH:44][C:45]8[C:53]([CH3:55])([CH3:54])[C@H:52]([CH2:56][CH2:57][C:58]([NH2:60])=[O:59])[C:47](=[C:48]5[CH3:51])[N:46]=8)[N:42]=7)[C@@H:38]([CH2:75][CH2:76][C:77]([NH2:79])=[O:78])[C@@:37]6([CH2:81][C:82]([NH2:84])=[O:83])[CH3:80])[C@@H:34]4[CH2:86][C:87]([NH2:89])=[O:88])=[O:30])[CH3:26])([O-:23])=[O:22])[C@H:14]3[OH:91])[CH:11]=[N:12][C:5]=2[CH:4]=1.[Co+3:92].[As:93].[Br-:98] |f:0.1.2,5.6.7,9.10.11|
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methylcobalamin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[As]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Br
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[O-2].[Ti+4].[O-2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[As]
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3-].[CH3:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]2[N:10]([C@H:13]3[O:17][C@H:16]([CH2:18][OH:19])[C@@H:15]([O:20][P:21]([O:24][CH:25]([CH2:27][NH:28][C:29]([CH2:31][CH2:32][C@@:33]4([CH3:90])[C:49]5=[N:50][C@@H:35]([C@:36]6([CH3:85])[N-:74][C:39](=[C:40]([CH3:73])[C:41]7[C@:62]([CH2:64][C:65]([NH2:67])=[O:66])([CH3:63])[C@H:61]([CH2:68][CH2:69][C:70]([NH2:72])=[O:71])[C:43](=[CH:44][C:45]8[C:53]([CH3:55])([CH3:54])[C@H:52]([CH2:56][CH2:57][C:58]([NH2:60])=[O:59])[C:47](=[C:48]5[CH3:51])[N:46]=8)[N:42]=7)[C@@H:38]([CH2:75][CH2:76][C:77]([NH2:79])=[O:78])[C@@:37]6([CH2:81][C:82]([NH2:84])=[O:83])[CH3:80])[C@@H:34]4[CH2:86][C:87]([NH2:89])=[O:88])=[O:30])[CH3:26])([O-:23])=[O:22])[C@H:14]3[OH:91])[CH:11]=[N:12][C:5]=2[CH:4]=1.[Co+3:92].[As:93].C[Si]([Br:98])(C)C>[O-2].[Ti+4].[O-2].CO>[CH3-:2].[CH3:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]2[N:10]([C@H:13]3[O:17][C@H:16]([CH2:18][OH:19])[C@@H:15]([O:20][P:21]([O:24][CH:25]([CH2:27][NH:28][C:29]([CH2:31][CH2:32][C@@:33]4([CH3:90])[C:49]5=[N:50][C@@H:35]([C@:36]6([CH3:85])[N-:74][C:39](=[C:40]([CH3:73])[C:41]7[C@:62]([CH2:64][C:65]([NH2:67])=[O:66])([CH3:63])[C@H:61]([CH2:68][CH2:69][C:70]([NH2:72])=[O:71])[C:43](=[CH:44][C:45]8[C:53]([CH3:55])([CH3:54])[C@H:52]([CH2:56][CH2:57][C:58]([NH2:60])=[O:59])[C:47](=[C:48]5[CH3:51])[N:46]=8)[N:42]=7)[C@@H:38]([CH2:75][CH2:76][C:77]([NH2:79])=[O:78])[C@@:37]6([CH2:81][C:82]([NH2:84])=[O:83])[CH3:80])[C@@H:34]4[CH2:86][C:87]([NH2:89])=[O:88])=[O:30])[CH3:26])([O-:23])=[O:22])[C@H:14]3[OH:91])[CH:11]=[N:12][C:5]=2[CH:4]=1.[Co+3:92].[As:93].[Br-:98] |f:0.1.2,5.6.7,9.10.11|
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
methylcobalamin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[As]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Br
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[O-2].[Ti+4].[O-2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[As]
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |